molecular formula C19H16ClFN4O2 B2798872 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-63-0

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2798872
CAS No.: 2034535-63-0
M. Wt: 386.81
InChI Key: ZPKHTVLWLVHZGR-UHFFFAOYSA-N
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Description

3-(1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core (pyrido[2,3-d]pyrimidin-4-one) substituted at the 3-position with a piperidin-4-yl group bearing a 2-chloro-6-fluorobenzoyl moiety. This structure combines a rigid heterocyclic scaffold with a halogenated aromatic substituent, which is often associated with enhanced bioactivity and binding affinity in medicinal chemistry .

Properties

IUPAC Name

3-[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-14-4-1-5-15(21)16(14)19(27)24-9-6-12(7-10-24)25-11-23-17-13(18(25)26)3-2-8-22-17/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHTVLWLVHZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various chlorinating agents, fluorinating agents, and coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro and fluoro positions .

Scientific Research Applications

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Bioactivities

Compound Name Substituents Key Activities Reference
3-(1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 3-(Piperidin-4-yl) with 2-chloro-6-fluorobenzoyl Likely kinase inhibition or antimicrobial activity (inferred from analogs) N/A (Target Compound)
2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a) Hydrazinyl-linked benzylidene, phenyl, pyridyl Kinase inhibition (IC₅₀ values in µM range)
2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one 2-Phenyl Antiplatelet activity (ADP-induced aggregation inhibition)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., 44f, 44g) Piperazinyl-methyl, pyridinyl-piperazinyl Anticancer activity (cell line screening)
5,7-Di-p-tolylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives Tolyl groups at 5,7 positions Antitumor activity (MCF-7 cell line, IC₅₀ = 4.2–8.7 µM)

Pharmacological Activity Comparison

Antimicrobial Activity

  • Hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones : Derivatives with hydrazine-functionalized substituents (e.g., compound 5b in ) exhibit broad-spectrum antibacterial activity, likely due to interactions with bacterial enzymes or DNA .
  • Thiophene-linked analogs : Compounds synthesized with thiophene moieties () show enhanced potency against Gram-positive bacteria, suggesting that electron-rich heterocycles improve membrane penetration .

Antitumor Activity

  • Thiadiazole- and pyrazoline-fused derivatives: Pyrido[2,3-d]pyrimidinones conjugated with thiadiazoles () demonstrate significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.2 µM), outperforming doxorubicin in some cases .
  • Triazolopyrimidinones: Compounds like those in inhibit HepG2 liver cancer cells via kinase pathway modulation, emphasizing the role of triazole rings in enhancing selectivity .

Antiplatelet Activity

  • Tetrahydro-pyrido[2,3-d]pyrimidines : Reduced analogs of pyrido[2,3-d]pyrimidin-4(3H)-one (e.g., 1,2,3,4-tetrahydro derivatives) show superior ADP-induced antiaggregation activity compared to acetylsalicylic acid, though weaker against collagen-induced aggregation .

Substituent Effects on Bioactivity

  • Halogenation: The 2-chloro-6-fluoro substitution in the target compound’s benzoyl group may enhance lipophilicity and target binding, similar to 8-fluoro-substituted pyrido[3,4-d]pyrimidinones (), which show improved pharmacokinetic profiles .
  • For example, 8-(piperazinyl-methyl) derivatives () exhibit potent anticancer activity via kinase inhibition .

Biological Activity

3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidinone core, which is known for its diverse biological activities. The presence of the piperidine ring and the chloro-fluorobenzoyl group contribute to its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the activity of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • PARP Inhibition : Compounds with similar structures have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. For example, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating potent activity comparable to known PARP inhibitors like Olaparib .
    • Cell Viability Assays : The efficacy of these compounds was assessed using cell viability assays where they significantly reduced the viability of cancer cell lines at various concentrations .

Antimicrobial Activity

Certain derivatives have also shown antimicrobial properties. The presence of halogen substituents in the benzoyl moiety is often associated with enhanced antimicrobial activity against various pathogens.

Study 1: Anticancer Efficacy

In a recent study evaluating the effectiveness of similar pyrido[2,3-d]pyrimidine compounds, it was found that:

  • Tested Compounds : Various derivatives were tested against breast cancer cell lines.
  • Results : The best-performing compound exhibited a significant reduction in cell viability with an IC50 value lower than that of established treatments .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which these compounds exert their effects:

  • Experimental Setup : Western blot analysis was employed to assess PARP cleavage and phosphorylation levels.
  • Findings : The study confirmed that these compounds enhance PARP cleavage and activate caspase pathways, leading to increased apoptosis in cancer cells .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (µM)Mechanism
This compoundPARP18PARP Inhibition
Related Compound ACancer Cell Lines57.3PARP Inhibition
Related Compound BBacterial StrainsVariesAntimicrobial

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